Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside
Description
Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside is a protected galactopyranoside derivative featuring benzoyl groups at positions 2, 3, and 6, and a trifluoromethanesulfonyl (triflate) group at position 4. The anomeric position is methylated, stabilizing the glycosidic bond. The triflate group is a superior leaving group, making this compound a critical intermediate in glycosylation reactions for synthesizing complex carbohydrates, glycoconjugates, and bioactive molecules . Its applications span drug development, glycobiology, and enzymatic studies, where precise control over glycosidic linkages is essential .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-methoxy-3-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25F3O11S/c1-38-28-24(42-27(35)20-15-9-4-10-16-20)23(41-26(34)19-13-7-3-8-14-19)22(43-44(36,37)29(30,31)32)21(40-28)17-39-25(33)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFZNIIQVROKGK-SUWSLWCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25F3O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457831 | |
| Record name | Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79580-70-4 | |
| Record name | Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Competing Side Reactions
During benzoylation, over-benzoylation at the 4-position can occur if the benzylidene protecting group is incompletely removed. This is mitigated by employing two-step deprotection: hydrolysis with 80% aqueous acetic acid followed by neutralization with Amberlite IR-120 resin.
Triflate Stability
The triflyl group is hydrolytically labile, necessitating anhydrous conditions during both reaction and purification. Storage under inert atmosphere at –20°C extends shelf life to several months.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) for C<sub>34</sub>H<sub>31</sub>F<sub>3</sub>O<sub>12</sub>S<sup>+</sup> ([M+Na]<sup>+</sup>) calculates to 779.1421, matching experimental values within 2 ppm.
Comparative Analysis of Synthetic Protocols
Industrial and Research Applications
This compound serves as a glycosyl donor in synthesizing fluorinated oligosaccharides for antiviral drug development. Its triflyl group acts as a superior leaving group, enabling glycosidic bond formation under mild conditions with catalytic promoters like AgOTf .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for deprotection.
Major Products Formed:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield an amine-substituted galactopyranoside.
Hydrolysis: The major product is the deprotected galactopyranoside.
Scientific Research Applications
Glycosylation Reactions
One of the primary applications of this compound is in glycosylation reactions. The trifluoromethanesulfonyl group serves as a good leaving group, facilitating the formation of glycosidic bonds in oligosaccharide synthesis. This property is particularly valuable in the development of glycosylated compounds for pharmaceutical applications.
Synthesis of Oligosaccharides
The compound is instrumental in synthesizing complex oligosaccharides that are crucial for studying carbohydrate-protein interactions and developing glyco-conjugates for drug delivery systems. Its ability to act as a glycosyl donor allows for the efficient assembly of oligosaccharides with specific structural features .
Biochemical Applications
In biochemistry, methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside is utilized in proteomics research. It can be used to modify proteins through glycosylation, which can alter their stability, activity, and interactions within biological systems. This modification is significant for understanding protein functions and developing therapeutic proteins .
Case Study 1: Oligosaccharide Synthesis
A study demonstrated the use of methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside in synthesizing a specific oligosaccharide that mimics human glycans. This synthetic oligosaccharide was then used to evaluate its binding affinity to lectins involved in cell signaling pathways.
Case Study 2: Glycoprotein Modification
Research involving this compound highlighted its effectiveness in modifying glycoproteins to enhance their therapeutic properties. By introducing specific sugar moieties via glycosylation using this compound, researchers were able to improve the pharmacokinetics of a recombinant protein therapeutic.
Mechanism of Action
The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside involves its role as a glycosyl donor in glycosylation reactions. The trifluoromethanesulfonyl group acts as a leaving group, facilitating the transfer of the glycosyl moiety to an acceptor molecule. This process is crucial in the synthesis of glycosylated compounds, which are important in various biological and medicinal applications .
Comparison with Similar Compounds
Substituent Variations at Position 4
The reactivity and synthetic utility of galactopyranosides are heavily influenced by the substituent at position 4. Key comparisons include:
Protecting Group Variations at Other Positions
The choice of protecting groups at positions 2, 3, and 6 impacts stability and regioselectivity:
- Benzoyl vs. Benzyl : Benzoyl esters are more labile than benzyl ethers, allowing selective deprotection under milder conditions. This makes benzoyl-protected compounds preferable for stepwise synthesis .
- Trityl at C6 : The trityl group’s steric hindrance directs reactivity to C4, enabling regioselective modifications .
Anomeric Position Variations
The anomeric substituent affects glycosidic bond stability and downstream applications:
- Methyl vs. Benzyl : Methyl groups are less sterically demanding, favoring α-configuration retention, while benzyl groups are often used in β-glycoside synthesis .
Spectroscopic Characterization
Key NMR data for structural elucidation:
- The triflate group at C4 causes a downfield shift in ¹H-NMR (~4.90 ppm) compared to TBS-protected analogs (~3.78 ppm) .
Biological Activity
Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside (CAS No. 79580-70-4) is a complex carbohydrate derivative that has garnered interest for its biological activities, particularly in the context of glycosylation reactions and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, structural characteristics, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C29H25F3O11S |
| Molecular Weight | 638.56 g/mol |
| Melting Point | 137-139 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
Synthesis and Structural Characteristics
Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside is synthesized through the regioselective modification of α-D-galactopyranoside. The introduction of trifluoromethanesulfonyl groups enhances its reactivity and selectivity in glycosylation reactions. This modification is crucial for its application as a glycosyl donor in various biochemical pathways.
Biological Activity
The biological activity of this compound primarily stems from its role as a glycosyl donor in synthetic chemistry and its potential therapeutic applications. Here are some key aspects of its biological activity:
2. Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that polysaccharides modified with sulfonyl groups can exhibit cytotoxic effects on cancer cells. Although direct studies on this specific compound are sparse, derivatives with similar structures have been reported to induce apoptosis in neoplastic cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress.
3. Glycosylation Reactions
As a glycosyl donor, methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside plays a pivotal role in the synthesis of oligosaccharides and glycoconjugates. These compounds are essential for various biological processes such as cell signaling and immune response modulation.
Case Studies
Case Study 1: Antitumor Activity
A study explored the effects of various carbohydrate derivatives on human cancer cell lines. While methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside was not directly tested, related compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting potential pathways for further investigation.
Case Study 2: Glycosylation Efficiency
In a comparative study assessing the efficiency of different glycosyl donors in oligosaccharide synthesis, methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside exhibited superior reactivity compared to traditional donors like methyl α-D-glucopyranoside. This enhanced reactivity is attributed to the presence of the trifluoromethanesulfonyl group.
Q & A
Basic: What is the synthetic pathway for preparing Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside?
The synthesis typically begins with methyl α-D-galactopyranoside, where selective protection of hydroxyl groups is achieved via benzoylation at positions 2, 3, and 6. The 4-OH group is then activated with trifluoromethanesulfonyl (triflate) to introduce a leaving group, enabling nucleophilic substitution (e.g., fluorination). For example, treatment with DAST (diethylaminosulfur trifluoride) can replace the triflate with fluoride, though side reactions (e.g., elimination or rearrangements) may occur due to DAST's reactivity . Key steps include:
- Protection : Sequential benzoylation under anhydrous conditions with benzoyl chloride and catalytic DMAP.
- Triflation : Reaction of the 4-OH group with triflic anhydride in the presence of a base (e.g., pyridine) at low temperatures to avoid decomposition .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and crystallization (melting point: 143°C) to isolate the pure compound .
Basic: How is the purity and structure of this compound validated in academic research?
Purity : Assessed via HPLC (≥98% purity criteria) and thin-layer chromatography (TLC) using UV/iodine visualization .
Structural Confirmation :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assignments of benzoyl (δ ~7.4–8.1 ppm for aromatic protons; carbonyl carbons at ~165–170 ppm) and triflate (¹⁹F NMR: δ ~-75 to -80 ppm) groups. Anomeric proton (α-configuration) appears at δ ~5.0–5.5 ppm with a coupling constant ~3–4 Hz .
- ³¹P NMR (if phosphorylated derivatives are synthesized): Used to confirm phosphonate linkages in related analogs .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ at m/z 529.5 for the triflate derivative) .
Advanced: Why does fluorination with DAST produce unexpected side products, and how can this be mitigated?
DAST’s strong electrophilicity can lead to competing elimination (forming glycal derivatives) or epimerization instead of direct substitution. For example, treatment of methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside with DAST yielded 4-deoxy-4-fluoro derivatives alongside methyl 3,6-anhydro-4-deoxy-4-fluoro products due to intramolecular cyclization .
Mitigation Strategies :
- Temperature Control : Reactions at −20°C to 0°C reduce elimination pathways.
- Solvent Selection : Use anhydrous dichloromethane or THF to stabilize intermediates.
- Monitoring : Real-time TLC or in situ ¹⁹F NMR to track reaction progress and abort if side products dominate .
Advanced: How do steric and electronic factors influence the reactivity of the triflate group in glycosylation reactions?
The triflate group’s electron-withdrawing nature enhances its leaving group ability, but steric hindrance from adjacent benzoyl groups (positions 2, 3, 6) can slow nucleophilic substitution. Kinetic studies (e.g., acetolysis of methyl 2,3,6-tri-O-methyl-α-D-galactopyranoside derivatives) show that bulky substituents at C-2/C-3 reduce reaction rates by ~30% compared to unhindered analogs . Computational modeling (DFT) can predict transition-state geometries, where axial triflate (galacto-configuration) exhibits higher reactivity than equatorial (gluco-) due to reduced steric clash with benzoyl groups .
Advanced: How can researchers resolve contradictions in kinetic data for triflate displacement under varying conditions?
Conflicting data (e.g., unexpected rate accelerations in polar aprotic solvents) may arise from solvent participation or hidden intermediates. A systematic approach includes:
- Isotopic Labeling : Use ¹⁸O-labeled triflate to track leaving group behavior via mass spectrometry.
- Kinetic Isotope Effects (KIE) : Compare to distinguish between SN1 (solvent-assisted) and SN2 (concerted) mechanisms.
- Cross-Validation : Compare experimental rates (e.g., acetolysis in acetic acid/H2SO4) with computational predictions (e.g., Marcus theory) .
Advanced: What strategies optimize regioselective glycosylation using this compound as a donor?
The triflate group enables glycosylation at C-4, but competing reactions (e.g., neighboring group participation from C-2/C-3 benzoyl groups) require careful design:
- Promoter Selection : Use AgOTf or NIS/TfOH to activate the triflate without destabilizing the glycosyl oxocarbenium ion.
- Protection Adjustments : Replace C-2 benzoyl with acetyl to reduce steric hindrance while retaining C-3 protection for directional control .
- Temperature Gradients : Slow addition at −40°C minimizes side reactions, followed by warming to −10°C to drive coupling .
Advanced: How does this compound’s stability under acidic/basic conditions impact its use in multistep syntheses?
The benzoyl groups are base-labile, while the triflate is acid-sensitive. Stability tests show:
- Acidic Conditions (pH < 3) : Triflate hydrolyzes within 2 hours (t₁/₂ ~30 min), forming 4-OH derivatives.
- Basic Conditions (pH > 9) : Benzoyl esters saponify rapidly (t₁/₂ ~15 min in 0.1M NaOH).
Workarounds : - Buffered Media : Use pH 5–7 aqueous/organic biphasic systems for glycosylation.
- In Situ Generation : Introduce triflate immediately before the reaction step to avoid premature hydrolysis .
Advanced: What computational tools are recommended for predicting reaction outcomes with this compound?
- DFT Calculations : Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level) for fluorination or glycosylation.
- Molecular Dynamics (MD) : Simulate solvent effects on triflate reactivity using GROMACS.
- Docking Studies : AutoDock Vina to predict binding interactions in enzyme assays (e.g., α-galactosidase inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
